molecular formula C14H12N4OS B3184815 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide CAS No. 1131604-91-5

6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide

Cat. No.: B3184815
CAS No.: 1131604-91-5
M. Wt: 284.34
InChI Key: SWSXWKLDYGYJJJ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide involves several steps. One common synthetic route includes the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it can interact with bacterial enzymes, leading to the inhibition of bacterial growth .

Properties

IUPAC Name

6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-19-11-4-2-9(3-5-11)10-6-16-14-12(13(15)20)7-17-18(14)8-10/h2-8H,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSXWKLDYGYJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=S)N)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676331
Record name 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131604-91-5
Record name 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131604-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbothioamide

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